molecular formula C18H20N2O2S B14953896 N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B14953896
M. Wt: 328.4 g/mol
InChI Key: FLCGGNJEJPRNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with piperidine and phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene or piperidine derivatives.

Scientific Research Applications

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-phenyl-1-piperidinyl)acetamide
  • N-(2-oxo-2-phenyl-1-piperidinyl)benzamide
  • N-(2-oxo-2-phenyl-1-piperidinyl)propionamide

Uniqueness

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic and structural properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H20N2O2S/c21-16(14-8-3-1-4-9-14)17(20-11-5-2-6-12-20)19-18(22)15-10-7-13-23-15/h1,3-4,7-10,13,17H,2,5-6,11-12H2,(H,19,22)

InChI Key

FLCGGNJEJPRNLB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.